molecular formula C23H26N2O2 B11034039 9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one

Cat. No.: B11034039
M. Wt: 362.5 g/mol
InChI Key: YKSAREAVGZESEM-UHFFFAOYSA-N
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Description

9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one: is a complex organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyridoquinazolinone core with various substituents such as ethoxy, methyl, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The quinazolinone core is then fused with a pyridine ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Substitution Reactions: The ethoxy, methyl, and phenyl groups are introduced through various substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Halogenation using Br2 or Cl2, nitration using HNO3/H2SO4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific biological context and require further elucidation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

7-ethoxy-10,12,12-trimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),10-tetraen-4-one

InChI

InChI=1S/C23H26N2O2/c1-6-27-17-11-18-15(3)13-23(4,5)25-20(18)19(12-17)22(26)24-21(25)16-9-7-8-14(2)10-16/h7-13,21H,6H2,1-5H3,(H,24,26)

InChI Key

YKSAREAVGZESEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)NC(N3C(C=C2C)(C)C)C4=CC=CC(=C4)C

Origin of Product

United States

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